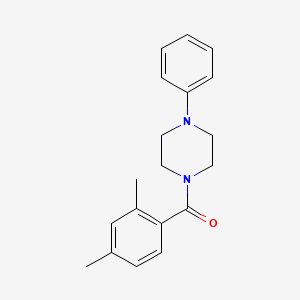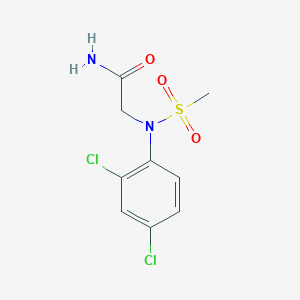
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCMG belongs to the family of NMDA receptor antagonists, which are known for their ability to modulate the activity of glutamate, a neurotransmitter that plays a crucial role in various physiological processes.
Mecanismo De Acción
DCMG acts as an NMDA receptor antagonist by selectively binding to the glutamate binding site of the receptor, thus preventing the excessive activation of the receptor. This, in turn, reduces the influx of calcium ions into the neurons, which is responsible for the excitotoxicity and neuronal damage observed in neurological disorders.
Biochemical and physiological effects:
DCMG has been shown to modulate the activity of various neurotransmitters, including glutamate, dopamine, and acetylcholine. It also has antioxidant properties and can reduce the production of pro-inflammatory cytokines, which are responsible for neuroinflammation. Additionally, DCMG has been shown to improve cognitive function and memory in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DCMG in lab experiments is its high selectivity towards the NMDA receptor, which reduces the risk of off-target effects. However, DCMG has limited solubility in water, which can make it challenging to use in certain experimental setups. Additionally, DCMG has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for DCMG research. One area of interest is the development of DCMG derivatives with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another potential direction is the investigation of DCMG's effects on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the combination of DCMG with other therapeutic agents, such as antioxidants and anti-inflammatory drugs, could potentially enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of DCMG involves the reaction of 2,4-dichloroaniline with methylsulfonyl chloride in the presence of a base, followed by the addition of N,N-dimethylglycine. The resulting compound is then purified through recrystallization to obtain DCMG in its pure form.
Aplicaciones Científicas De Investigación
DCMG has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. In preclinical studies, DCMG has shown promising results in reducing neuroinflammation, oxidative stress, and neuronal damage, which are the underlying mechanisms of these disorders.
Propiedades
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-17(15,16)13(5-9(12)14)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKSGXYFSZPVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


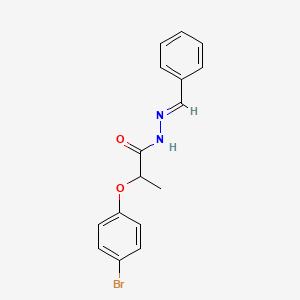
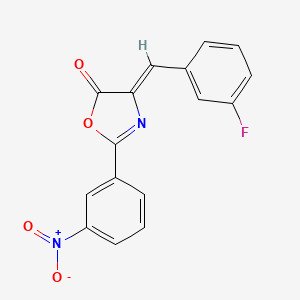

![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)

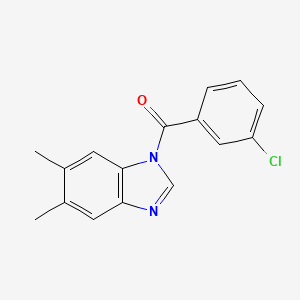

![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)
![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)



